(Z)-2,2'-((1,4-Dioxobut-2-ene-1,4-diyl)bis(oxy))bis(2-butyl-1,2,3-dioxostannepin-4,7-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 298-578-4 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Analyse Chemischer Reaktionen
EINECS 298-578-4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
EINECS 298-578-4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Industry: The compound is used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of EINECS 298-578-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and biochemical changes, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
EINECS 298-578-4 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison can be based on factors such as reactivity, stability, and applications. Some similar compounds include:
EINECS 203-770-8: Known for its use in chemical synthesis.
EINECS 234-985-5: Recognized for its industrial applications.
EINECS 239-934-0: Used in various biological studies.
EINECS 298-578-4 stands out due to its specific properties and applications in multiple fields.
Eigenschaften
CAS-Nummer |
93819-95-5 |
---|---|
Molekularformel |
C20H24O12Sn2 |
Molekulargewicht |
693.8 g/mol |
IUPAC-Name |
bis(2-butyl-4,7-dioxo-1,3,2-dioxastannepin-2-yl) (Z)-but-2-enedioate |
InChI |
InChI=1S/3C4H4O4.2C4H9.2Sn/c3*5-3(6)1-2-4(7)8;2*1-3-4-2;;/h3*1-2H,(H,5,6)(H,7,8);2*1,3-4H2,2H3;;/q;;;;;2*+3/p-6/b2-1-;;;;;; |
InChI-Schlüssel |
BMASLOOHTMQIGP-PJARZLKDSA-H |
Isomerische SMILES |
CCCC[Sn]1(OC(=O)C=CC(=O)O1)OC(=O)/C=C\C(=O)O[Sn]2(OC(=O)C=CC(=O)O2)CCCC |
Kanonische SMILES |
CCCC[Sn]1(OC(=O)C=CC(=O)O1)OC(=O)C=CC(=O)O[Sn]2(OC(=O)C=CC(=O)O2)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.